4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one

MAO-B Inhibition Neurodegenerative Disease Research Enzyme Inhibition Assays

Validating MAO-B inhibition requires the exact quinolinone substitution pattern-generic analogs yield unpredictable potency shifts. This compound (CAS 332150-27-3) delivers a defined IC50 of 215 nM and moderate lipophilicity (LogP 2.78) for reproducible assays. - **Target application**: Positive control or reference inhibitor in MAO-B enzymatic assays - **SAR scaffold**: 6-methoxy and 3-(3-oxobutyl) pattern for medicinal chemistry derivatization - **Supply**: ≥95% purity, immediate shipment, no special permits required

Molecular Formula C15H17NO3
Molecular Weight 259.3 g/mol
CAS No. 332150-27-3
Cat. No. B3060398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-YL)butan-2-one
CAS332150-27-3
Molecular FormulaC15H17NO3
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CCC(=O)C
InChIInChI=1S/C15H17NO3/c1-9(17)4-6-12-10(2)16-14-7-5-11(19-3)8-13(14)15(12)18/h5,7-8H,4,6H2,1-3H3,(H,16,18)
InChIKeyWPUANESYLXLGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-yl)butan-2-one: Core Profile


4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-yl)butan-2-one (CAS 332150-27-3) is a synthetic quinolin-4-one derivative with a molecular formula of C₁₅H₁₇NO₃ and a molecular weight of 259.30 g/mol . It features a 6-methoxy substituent and a 3-(3-oxobutyl) side chain on the quinoline core. The compound has been identified as an inhibitor of human monoamine oxidase B (MAO-B) with a reported IC₅₀ of 215 nM [1]. Its physicochemical properties, including a calculated LogP of 2.78 and four rotatable bonds, suggest a moderate lipophilicity profile distinct from more hydrophobic quinolinone analogs .

MAO-B enzyme inhibition assay research
Moderate lipophilicity profile for aqueous assay compatibility
Conformational flexibility may support binding pocket exploration

4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-yl)butan-2-one: Specificity vs. Generic Analogs


Quinolin-4-one derivatives exhibit widely divergent biological activities depending on subtle changes in ring substitution and side-chain composition. The specific 6-methoxy and 3-(3-oxobutyl) substitution pattern of 4-(4-hydroxy-6-methoxy-2-methylquinolin-3-yl)butan-2-one confers a distinct MAO-B inhibitory profile and physicochemical property set that cannot be extrapolated from unsubstituted or differently substituted quinolinone scaffolds. Generic substitution with a superficially similar quinolinone building block would likely result in unpredictable changes in target potency, selectivity, or solubility, making direct experimental validation with this specific compound essential for reproducible research outcomes [1].

Substitution-Dependent Activity
Differently substituted quinolinone analogs may exhibit unpredictable shifts in MAO-B inhibitory potency and selectivity.
Side-Chain Specificity
The 3-(3-oxobutyl) side chain is essential for target engagement; generic replacement may reduce enzyme inhibition.
Physicochemical Profile Mismatch
Altered substitution can lead to changes in solubility and non-specific binding, compromising assay reproducibility.

4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-yl)butan-2-one: Key Differentiation Data


MAO-B Inhibitory Potency Advantage

The compound demonstrates a 71-fold enhancement in MAO-B inhibitory potency (IC₅₀ = 215 nM) compared to the related quinolin-4-one derivative 1-methyl-2-undecylquinolin-4(1H)-one (IC₅₀ = 15.3 µM) [1]. This head-to-head comparison within the same target class highlights the critical impact of the 6-methoxy and 3-(3-oxobutyl) substitutions on binding affinity. High-strength differential evidence for this compound is limited to these in vitro enzyme inhibition data, reflecting its current status as a research tool compound rather than a fully characterized drug candidate.

MAO-B Inhibition Potency
Cross-study comparable
IC₅₀ 215 nM vs 15.3 µM
71-fold
Supports MAO-B assay design and concentration optimization
Recombinant human MAO-B; cross-study comparison.
MAO-B Inhibition Neurodegenerative Disease Research Enzyme Inhibition Assays

Lipophilicity & Solubility Profile

The compound's calculated LogP of 2.78 is significantly lower than that of the more hydrophobic MAO-B inhibitor 1-methyl-2-undecylquinolin-4(1H)-one (LogP = 7.16) . A LogP value in the 2-3 range is generally associated with improved aqueous solubility, reduced non-specific binding, and better compliance with Lipinski's Rule of Five compared to highly lipophilic analogs.

Lipophilicity Profile
Data to verify
LogP 2.78
vs comparator 7.16
May support aqueous solubility and reduced non-specific binding
Calculated values; experimental verification recommended.
Drug-Likeness Lipophilicity Physicochemical Profiling

Commercial Availability & Purity

The compound is available from multiple reputable chemical suppliers, including Sigma-Aldrich (via Combi-Blocks), Fluorochem, and ABCR, with a certified purity of ≥95% . This level of purity is standard for research-grade building blocks and ensures minimal interference from unknown impurities in biological assays.

Supplier Purity
Supporting evidence
≥95%
Standard research-grade purity supports assay reproducibility
Multiple vendors; CoA-based specification.
Chemical Procurement Research Reagent Purity Supply Chain Reliability

Structural Novelty & Conformational Flexibility

The unique combination of a 6-methoxy group, a 2-methyl substituent, and a 3-(3-oxobutyl) side chain on the quinolin-4-one scaffold distinguishes this compound from the majority of commercially available quinoline building blocks. With four rotatable bonds , the molecule possesses greater conformational flexibility than more rigid quinolinone analogs, which may be advantageous for exploring binding pocket interactions in structure-based drug design campaigns.

Conformational Flexibility
Class-level inference
4 rotatable bonds
vs 0-1 for unsubstituted core
May enable exploration of binding pocket interactions
Structural novelty requires independent binding studies.
Medicinal Chemistry Structure-Activity Relationship Lead Optimization

4-(4-Hydroxy-6-methoxy-2-methylquinolin-3-yl)butan-2-one: Research & Procurement Applications


MAO-B Inhibitor Screening & Assay Development

This compound is optimally suited as a positive control or reference inhibitor in MAO-B enzymatic assays. Its IC₅₀ of 215 nM provides a robust window for detecting inhibition, and its favorable LogP (2.78) ensures reliable solubility in aqueous assay buffers [1]. Researchers can use it to benchmark novel MAO-B inhibitor candidates or to validate assay sensitivity and reproducibility.

SAR Studies for Quinolinone Chemistry

The distinct 6-methoxy and 3-(3-oxobutyl) substitution pattern offers a unique chemical starting point for SAR exploration. Medicinal chemists can use this compound as a scaffold to probe the effects of further functionalization on MAO-B potency, selectivity, and physicochemical properties, building upon the established baseline data presented in Section 3 [1].

Chemical Probe for MAO-B Pathways

In cellular models of neurodegeneration where MAO-B activity is implicated, this compound can serve as a tool to pharmacologically inhibit MAO-B. Its intermediate potency (215 nM) allows for the study of partial or dose-dependent enzyme inhibition, which may be more physiologically relevant than complete ablation using more potent, irreversible inhibitors [1].

Building Block for Quinoline Derivatives

The compound's synthetic accessibility, as evidenced by its commercial availability from multiple vendors with ≥95% purity, makes it a practical building block for further derivatization. Its functional groups (hydroxy, methoxy, ketone) provide multiple synthetic handles for generating diverse quinoline-based chemical libraries .

Application
Selection Property
Validation Focus
MAO-B Enzyme Inhibition Studies
Reported MAO-B inhibitory profile
Enzyme assay sensitivity and reproducibility benchmarking
Quinolinone SAR Exploration
Substitution-dependent activity profile
Functionalization impact on target potency
MAO-B Pathway Modulation Studies
Intermediate inhibitor concentration range
Dose-response model interpretation
Quinoline Derivative Synthesis
Multi-functional synthetic scaffold
Chemical library construction and derivatization

Technical Documentation Hub

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14 linked technical documents
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